molecular formula C15H11NO2S B13684145 Methyl 2-(1-Naphthyl)thiazole-4-carboxylate

Methyl 2-(1-Naphthyl)thiazole-4-carboxylate

Cat. No.: B13684145
M. Wt: 269.3 g/mol
InChI Key: IDHNJWDAFZGPBL-UHFFFAOYSA-N
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Description

Methyl 2-(1-naphthyl)thiazole-4-carboxylate is a thiazole-based heterocyclic compound featuring a 1-naphthyl substituent at the 2-position and a methyl ester group at the 4-position of the thiazole ring. Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

methyl 2-naphthalen-1-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C15H11NO2S/c1-18-15(17)13-9-19-14(16-13)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3

InChI Key

IDHNJWDAFZGPBL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(1-Naphthyl)thiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with 1-naphthaldehyde under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-Naphthyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole and naphthalene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(1-Naphthyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(1-Naphthyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Key Observations :

  • Methyl/ethyl ester groups at position 4 are common across analogs, but alkyl chain length (e.g., heptyloxy in AVX420) modulates solubility and pharmacokinetics .

Key Differences :

  • Substituent-specific reagents (e.g., 1-naphthaldehyde vs. 4-heptyloxybenzaldehyde) dictate the synthetic complexity and yield .
  • Post-synthetic modifications, such as oxidation of thiazolidine to thiazole (as in ), highlight variability in reaction conditions .

Key Findings :

  • AVX420 demonstrates potent activity against hematological cancers, likely due to its cPLA2α inhibitory action and optimized alkyl chain .
  • The 5-benzyl substituent in methyl 2-amino-5-benzylthiazole-4-carboxylate enhances antitubercular activity, achieving sub-micromolar MIC values .
  • The absence of direct data on this compound necessitates extrapolation from analogs, suggesting its naphthyl group could improve target affinity in lipophilic environments (e.g., bacterial membranes or hydrophobic enzyme pockets) .

Electronic and Physicochemical Properties

Electronic properties are influenced by substituents:

  • HOMO-LUMO Gap : Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate exhibits a small HOMO-LUMO gap (4.19 eV) due to nitro-group conjugation, enhancing reactivity . The naphthyl group in the target compound may further reduce this gap via extended π-conjugation.
  • Solubility : Methyl esters generally improve solubility over ethyl analogs, but bulky naphthyl groups may counteract this by increasing hydrophobicity .
  • Hydrogen Bonding: Amino or hydrazine substituents (e.g., in ) facilitate hydrogen bonding, whereas naphthyl groups rely on van der Waals interactions .

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